REACTION_SMILES
|
[CH3:11][O:12][c:13]1[cH:14][c:15]([S:21](=[O:22])(=[O:23])[Cl:24])[cH:16][cH:17][c:18]1[O:19][CH3:20].[NH2:1][c:2]1[cH:3][c:4]([CH2:9][OH:10])[cH:5][cH:6][c:7]1[Cl:8].[cH:25]1[cH:26][cH:27][n:28][cH:29][cH:30]1>>[NH:1]([c:2]1[cH:3][c:4]([CH2:9][OH:10])[cH:5][cH:6][c:7]1[Cl:8])[S:21]([c:15]1[cH:14][c:13]([O:12][CH3:11])[c:18]([O:19][CH3:20])[cH:17][cH:16]1)(=[O:22])=[O:23]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(S(=O)(=O)Cl)cc1OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1cc(CO)ccc1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(S(=O)(=O)Nc2cc(CO)ccc2Cl)cc1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |